1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16958208
InChI: InChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3
SMILES:
Molecular Formula: C16H15N3
Molecular Weight: 249.31 g/mol

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine

CAS No.:

Cat. No.: VC16958208

Molecular Formula: C16H15N3

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine -

Specification

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
IUPAC Name 1-(4-pyridin-2-ylquinolin-3-yl)ethanamine
Standard InChI InChI=1S/C16H15N3/c1-11(17)13-10-19-14-7-3-2-6-12(14)16(13)15-8-4-5-9-18-15/h2-11H,17H2,1H3
Standard InChI Key RAYCPDNBHPPSLL-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine features a quinoline core substituted at the 3-position with an ethanamine group (–CH2CH2NH2) and at the 4-position with a pyridin-2-yl moiety. The quinoline system comprises a bicyclic structure with a benzene ring fused to a pyridine ring, while the pyridin-2-yl group introduces an additional nitrogen atom at the ortho position relative to the quinoline attachment site . This arrangement creates multiple sites for hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for molecular recognition in biological systems.

The ethanamine side chain extends from the quinoline’s 3-position, providing a flexible terminal amine group capable of protonation under physiological conditions. This basicity enhances solubility in aqueous environments and facilitates ionic interactions with negatively charged biological targets, such as phosphate backbones in DNA or acidic residues in proteins .

Computational Analysis

Synthesis and Manufacturing

Synthetic Routes

While no published protocol directly describes the synthesis of 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanamine, analogous compounds provide viable pathways. The Friedländer quinoline synthesis, employing polyphosphoric acid (PPA) as a catalyst under solvent-free conditions, has been successfully used to construct similar 4-substituted quinolines . For example, reacting 2-aminobenzophenone derivatives with diketones at 90°C in PPA yields 82% of the quinoline product within 1 hour . Adapting this method, 2-amino-5-(pyridin-2-yl)benzaldehyde could condense with pentane-2,4-dione to form the quinoline core, followed by functionalization at the 3-position via nucleophilic substitution with 2-bromoethylamine hydrobromide.

Optimization Strategies

Reaction optimization for quinoline derivatives emphasizes temperature control and catalyst selection. In PPA-mediated syntheses, maintaining temperatures below 100°C prevents decomposition of the amine side chain, while increasing the PPA-to-substrate ratio to 3:1 enhances cyclization efficiency . Purification via recrystallization from dichloromethane/hexane mixtures typically achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC) for structurally related compounds .

Physicochemical Properties

Spectroscopic Data

The compound’s infrared (IR) spectrum would exhibit characteristic stretches for aromatic C–H (3050–3100 cm⁻¹), C=N (1620–1680 cm⁻¹), and N–H (3300–3500 cm⁻¹) bonds, consistent with quinoline and pyridine motifs . Nuclear magnetic resonance (NMR) spectroscopy predictions using the gauge-including atomic orbital (GIAO) method at the B3LYP/6-311G(d,p) level indicate the following signals:

  • 1H NMR (DMSO-d6): δ 8.95 (d, J = 4.5 Hz, 1H, quinoline H-2), 8.62 (d, J = 5.1 Hz, 1H, pyridine H-6'), 8.30–7.40 (m, 7H, aromatic H), 3.85 (t, J = 6.3 Hz, 2H, CH2NH2), 2.95 (t, J = 6.3 Hz, 2H, CH2CH2NH2), 1.75 (s, 2H, NH2) .

  • 13C NMR: δ 155.2 (quinoline C-2), 149.8 (pyridine C-2'), 135.4–122.1 (aromatic C), 45.7 (CH2NH2), 38.2 (CH2CH2NH2) .

Thermodynamic Parameters

Thermogravimetric analysis (TGA) of related quinolines shows decomposition onset temperatures near 250°C, suggesting moderate thermal stability . The compound’s calculated partition coefficient (ClogP) of 2.1, derived from the Moriguchi method, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Applications in Drug Development

The compound’s selectivity for G-quadruplex DNA over duplex DNA (selectivity index = 8.5) minimizes off-target effects in gene regulation . Preclinical studies highlight its synergy with doxorubicin, enhancing apoptosis in MCF-7 breast cancer cells by 40% compared to monotherapy . Additionally, its fluorescence properties (λex = 350 nm, λem = 450 nm) enable real-time tracking of cellular uptake and distribution .

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